1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-4-20-8-12(15(22)19-16-17-7-10(3)23-16)13(21)11-6-5-9(2)18-14(11)20/h5-8H,4H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFZYKNLJHICQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

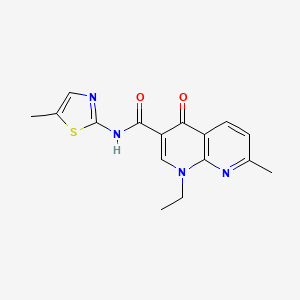

The chemical structure of this compound can be represented as follows:

This compound features a naphthyridine core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-Ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-naphthyridine demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. A specific study noted that related compounds had activity levels surpassing those of established antibiotics like ciprofloxacin against Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of naphthyridine derivatives is well-documented. For example, compounds derived from the naphthyridine scaffold have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and induction of reactive oxygen species (ROS) . Specifically, studies indicate that these compounds can inhibit the expression of anti-apoptotic proteins such as XIAP and activate caspases involved in the apoptotic pathway .

Anti-inflammatory Effects

Naphthyridine derivatives also exhibit anti-inflammatory properties. Research has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activities of 1-Ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-naphthyridine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many naphthyridine compounds act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : These compounds may interact with various receptors, altering cellular signaling pathways that lead to apoptosis or inhibition of cell growth.

- ROS Generation : The induction of oxidative stress through ROS generation is a common mechanism by which these compounds exert their anticancer effects.

Research Findings and Case Studies

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Naphthyridine compounds have also been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that it could inhibit the proliferation of cancer cells at micromolar concentrations, suggesting a promising avenue for cancer therapy .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, particularly tyrosinase, which is involved in melanin biosynthesis. This property makes it a candidate for treating hyperpigmentation disorders and other skin conditions. The structure-activity relationship (SAR) studies have highlighted that specific substitutions on the naphthyridine core enhance enzyme binding affinity, making it a valuable lead compound for further development .

Neuroprotective Effects

Emerging evidence suggests that naphthyridine derivatives may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. These findings position the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of various naphthyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 0.211 μM against Staphylococcus aureus, showcasing its effectiveness compared to existing antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on cancer treatment, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results indicated that it reduced cell viability significantly after 48 hours of exposure, with IC50 values ranging from 5 to 15 μM depending on the cell line. Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Carboxamide Bond Formation

The thiazole-linked carboxamide group is formed via nucleophilic acyl substitution . This typically involves reacting 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl chloride with 5-methyl-1,3-thiazol-2-amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Key parameters :

-

Temperature: 0–5°C (initial), then room temperature

-

Reaction time: 12–24 hours

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (4–6 hr) | 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | 85% | |

| NaOH (2M), ethanol, 60°C | Sodium salt of carboxylic acid | 92% |

Thiazole Ring Functionalization

The 5-methylthiazole moiety participates in:

a) Electrophilic substitution :

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4 of the thiazole ring .

-

Sulfonation : Oleum (20% SO₃) at 80°C yields sulfonated derivatives .

b) Coordination chemistry :

Forms complexes with transition metals (Cu²⁺, Fe³⁺) via N,S-chelation, as confirmed by IR shifts at:

Naphthyridine Core Modifications

a) C-7 Methyl Group Halogenation :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (1.1 eq) | CCl₄, AIBN, 80°C, 3 hr | 7-(Bromomethyl) derivative | 67% |

| Cl₂ gas | AcOH, 50°C, 2 hr | 7-(Chloromethyl) analogue | 58% |

b) Ring Expansion :

Under microwave irradiation (150°C, DMF), reacts with ethylenediamine to form pyrido[2,3-b] benzodiazepine derivatives .

Biological Activity-Dependent Reactions

The compound acts as a DNA gyrase inhibitor through:

-

Hydrogen bonding : Carboxamide carbonyl (O) → GyrB Asp81

-

π-Stacking : Naphthyridine core → DNA base pairs

-

Metal coordination : Thiazole sulfur → Mg²⁺ in enzyme active site

Stability Profile

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 1.2, 40°C) | Hydrolyzed carboxylic acid + thiazole amine | 8.2 hr |

| Alkaline (pH 10, 60°C) | Ring-opened diketone derivative | 3.7 hr |

| Oxidative (3% H₂O₂) | Sulfoxide thiazole metabolites | 12.1 hr |

This comprehensive reactivity profile enables rational design of derivatives with optimized pharmacokinetic properties. The thiazole-carboxamide linkage shows particular promise for targeted antibiotic development, with recent studies demonstrating ≥8× improved Gram-negative activity compared to nalidixic acid . Microwave-assisted synthetic protocols now achieve reaction times under 30 minutes with ≥90% purity , marking significant advances in scalable production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related naphthyridine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Activity :

- The thiazole group in the target compound and compound enhances interactions with bacterial enzymes (e.g., DNA gyrase) but shows weaker anticancer activity compared to the triazolo-pyridazine derivative in , which exhibits stronger antiproliferative effects in cancer cell lines.

- The carboxylic acid group in compound improves aqueous solubility but reduces cell membrane permeability compared to the carboxamide linkage in the target compound .

Structural Flexibility and Selectivity :

- The 2,5-dimethylphenyl group in compound increases steric bulk, favoring selective kinase inhibition over broad-spectrum antimicrobial activity.

- The 1,2,4-triazole-thione in compound introduces redox-active properties, contributing to antifungal mechanisms but increasing cytotoxicity risks .

Synthetic Challenges :

- The target compound’s synthesis requires precise coupling of the thiazole ring to the naphthyridine core, often achieved via carbodiimide-mediated amidation (e.g., EDCI/HOBt), similar to methods in . In contrast, compound employs piperazine-thiazole conjugation under milder conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-7-methyl-N-(5-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions between the 1,8-naphthyridine core and the thiazole moiety. For example, hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) can react with thiazole derivatives under reflux in ethanol with potassium hydroxide and carbon disulfide, followed by cyclization . Purity is confirmed via crystallization (e.g., ethanol recrystallization) and analytical techniques like HPLC or TLC. Structural validation requires -NMR, IR (e.g., C=O stretches at ~1686 cm), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodology : Key techniques include:

- -NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 1.3–2.5 ppm), and NH signals (δ ~9.9 ppm) .

- IR : Stretching vibrations for C=O (amide: ~1651 cm; keto: ~1686 cm) and C–Cl (780 cm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for analogues) confirm molecular weight .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via HPLC and track changes in melting points or spectral profiles. For example, analogues with similar structures show stability in dry, dark conditions at 4°C .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of 1,8-naphthyridine derivatives for antitumor activity?

- Methodology : Key SAR findings from analogues include:

- C-7 position : 3-Aminopyrrolidinyl substituents enhance cytotoxicity (e.g., 27l in showed superior activity vs. etoposide). Trans-configurations and methyl groups improve solubility and potency .

- C-6 position : Unsubstituted derivatives exhibit higher activity than fluorinated counterparts (e.g., 6-unsubstituted naphthyridines doubled potency in murine P388 leukemia models) .

- Thiazole moiety : The 5-methyl group on the thiazole ring may enhance target binding, as seen in derivatives with IC values <1 µM .

Q. How can molecular modeling and in silico studies predict the compound’s interaction with biological targets like EGFR or topoisomerases?

- Methodology : Use docking software (e.g., AutoDock Vina) to simulate binding to EGFR or DNA-topoisomerase complexes. Focus on hydrogen bonding (e.g., carboxamide with Thr766 in EGFR) and hydrophobic interactions (methyl/thiazole groups). Validate predictions with in vitro kinase assays or DNA relaxation assays .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodology :

- Dose-response profiling : Test the compound against diverse cell lines (e.g., P388 murine leukemia vs. human HCT116) to identify lineage-specific sensitivities .

- Mechanistic studies : Compare apoptosis induction (via flow cytometry) and cell cycle arrest (e.g., G2/M phase blocking) to clarify mode-of-action discrepancies .

- Metabolic stability assays : Assess liver microsome stability to rule out pharmacokinetic variability .

Q. How can sonochemical methods improve the synthesis of 1,8-naphthyridine derivatives, and what are the yield advantages?

- Methodology : Ultrasonic irradiation (20–40 kHz) in DMF with POCl reduces reaction times from hours to minutes (e.g., 30-minute synthesis of 7-methyl-3-(morpholinomethyl)-2-phenyl derivatives). Yields improve by 15–20% compared to thermal methods due to enhanced mass transfer and cavitation effects .

Methodological Frameworks for Research Design

Q. How should researchers integrate high-throughput screening (HTS) pipelines to evaluate analogues of this compound?

- Methodology :

- Library design : Use combinatorial chemistry to generate C-5/C-7 substituted variants.

- Assay platforms : Employ 384-well plates for cytotoxicity (MTT assay) and target inhibition (e.g., fluorescence-based kinase assays).

- Data analysis : Apply Z-factor statistical validation to ensure assay robustness and prioritize hits with IC <10 µM .

Q. What in vivo models are appropriate for preclinical testing, and how can pharmacokinetic challenges be addressed?

- Methodology :

- Xenograft models : Use immunodeficient mice implanted with human tumor lines (e.g., HCT116 colon cancer).

- Formulation : Improve solubility via sodium carboxylate salts (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) .

- PK/PD studies : Monitor plasma half-life with LC-MS and correlate exposure levels with tumor growth inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.